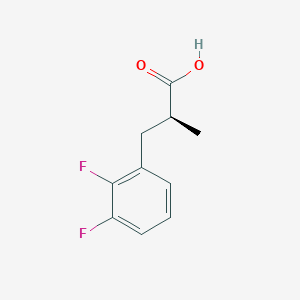

(2S)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid

Description

(2S)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid is a chiral carboxylic acid derivative characterized by a 2,3-difluorophenyl group attached to the third carbon of a propanoic acid backbone and a methyl substituent at the second carbon in the (S)-configuration. The stereochemistry at the second carbon (S-configuration) may further modulate its interactions with enzymes or receptors, making it distinct from racemic analogs.

Properties

IUPAC Name |

(2S)-3-(2,3-difluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6(10(13)14)5-7-3-2-4-8(11)9(7)12/h2-4,6H,5H2,1H3,(H,13,14)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMRJYHAVDILDA-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C(=CC=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=C(C(=CC=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and 2-methylpropanoic acid.

Reaction Conditions: The difluorobenzene undergoes a Friedel-Crafts acylation reaction with 2-methylpropanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(2S)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3,5-Difluorophenyl)propionic Acid ()

- Structure: Propanoic acid with a 3,5-difluorophenyl group.

- Key Differences : Fluorine atoms at positions 3 and 5 (vs. 2 and 3 in the target compound).

- Impact : The para-fluorine in 3,5-difluorophenyl derivatives may reduce steric hindrance compared to the ortho-substituted fluorine in the target compound. This positional difference could alter π-π stacking interactions in protein binding pockets or modulate acidity (pKa) of the carboxylic acid group .

(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic Acid ()

- Structure: Propanoic acid with a 3,4-dimethoxyphenyl group, a methyl substituent at C2, and an amino group.

- Key Differences: Methoxy groups (electron-donating) vs. fluorine atoms (electron-withdrawing) on the aromatic ring; presence of an amino group.

- Impact: Methoxy groups increase solubility in polar solvents but reduce metabolic stability compared to fluorinated analogs.

Functional Group Variations

(2RS)-2-Methyl-3-sulphanylpropanoic Acid (Impurity C, )

- Structure: Racemic propanoic acid with a methyl group at C2 and a sulphanyl (-SH) group at C3.

- Key Differences : Sulphanyl group (thiol) replaces the 2,3-difluorophenyl moiety.

- Impact : The thiol group is highly reactive, enabling disulfide bond formation, but introduces instability under oxidative conditions. The absence of the aromatic ring reduces lipophilicity, likely diminishing CNS penetration compared to the target compound .

(2S)-3-(3,4-Dihydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanoic Acid ()

- Structure: Propanoic acid with a 3,4-dihydroxyphenyl group and a dioxoisoindole moiety.

- Key Differences : Catechol (dihydroxyphenyl) group and fused aromatic system.

- These features contrast with the fluorinated aromatic system in the target compound, which prioritizes electronegativity and steric compactness .

Stereochemical and Pharmacokinetic Considerations

The (S)-configuration at C2 in the target compound distinguishes it from racemic analogs like (2RS)-2-methyl-3-sulphanylpropanoic acid (). Stereochemistry can critically influence metabolic pathways; for example, enantiomers may exhibit differing rates of hepatic clearance or transporter-mediated uptake. Fluorine atoms in the target compound may also slow oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs .

Biological Activity

Introduction

(2S)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid, also known as a difluorophenyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that may exhibit anti-inflammatory, anti-cancer, and other therapeutic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H12F2O2

- Molecular Weight : 220.21 g/mol

- Boiling Point : Approximately 155 °C

This compound features a difluorophenyl group that is hypothesized to enhance its biological activity compared to its non-fluorinated analogs.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer cell proliferation.

Target Enzymes and Pathways

- Cyclooxygenase (COX) Inhibition : The compound may inhibit COX enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation.

- PI3K/Akt Pathway Modulation : Evidence suggests that this compound can modulate the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| A549 (Lung) | 20.5 | Inhibition of cell proliferation |

| HeLa (Cervical) | 18.0 | Modulation of cell cycle progression |

Anti-inflammatory Activity

The compound has also been tested for its anti-inflammatory effects:

| Model | Dose (mg/kg) | Observed Effect |

|---|---|---|

| Carrageenan-induced paw edema | 10 | Significant reduction in swelling |

| LPS-induced cytokine release | 5 | Decreased IL-6 and TNF-alpha levels |

Case Study 1: In Vivo Efficacy

A study conducted on mice models demonstrated that administration of this compound significantly reduced tumor size in xenograft models of breast cancer when treated over a period of four weeks.

Case Study 2: Mechanistic Insights

In vitro assays revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase-3 and caspase-9 pathways, indicating its potential as a therapeutic agent for breast cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.